Aranciamycin I

Description

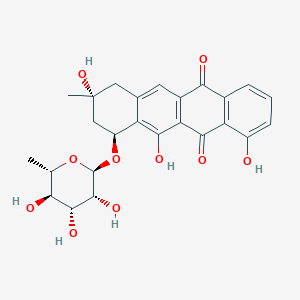

Structure

3D Structure

Properties

Molecular Formula |

C25H26O10 |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

(7S,9R)-4,6,9-trihydroxy-9-methyl-7-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C25H26O10/c1-9-18(27)22(31)23(32)24(34-9)35-14-8-25(2,33)7-10-6-12-17(20(29)15(10)14)21(30)16-11(19(12)28)4-3-5-13(16)26/h3-6,9,14,18,22-24,26-27,29,31-33H,7-8H2,1-2H3/t9-,14-,18-,22+,23+,24-,25+/m0/s1 |

InChI Key |

DDBVKKCFOGHUJY-KAEPNFDUSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)O)O)O |

Synonyms |

aranciamycin I |

Origin of Product |

United States |

Origin and Isolation of Aranciamycin I

Fermentation and Cultivation Strategies for Optimized Aranciamycin (B1207162) I Production

Optimizing the fermentation and cultivation strategies is crucial for enhancing the yield of secondary metabolites like aranciamycin I from Streptomyces strains. This involves carefully controlling various parameters in the culture medium and growth conditions. While specific detailed protocols for this compound optimization are not extensively detailed in the provided snippets, general strategies for optimizing antibiotic production in Streptomyces apply. These strategies often include optimizing nutrient composition, such as carbon and nitrogen sources, controlling temperature and pH, and improving oxygen supply in larger fermentation setups. creative-diagnostics.comfrontiersin.org Advanced fermentation methods like fed-batch fermentation can be employed to maintain nutrient levels and prevent limitations that could reduce production yields. creative-diagnostics.com Research into the genetic regulation of antibiotic biosynthesis in Streptomyces, including the aranciamycin biosynthetic gene cluster, can also inform strategies for increasing production. researchgate.netdntb.gov.uanih.govnih.gov For instance, expressing certain regulatory genes or inactivating others can impact anthracycline synthesis. researchgate.netfao.org

Isolation Techniques for this compound and its Analogues from Microbial Broths and Biomass

The isolation and purification of this compound and its analogues from microbial cultures involve several steps to separate the desired compounds from the complex mixture of fermentation broth and biomass. While detailed specific isolation protocols for this compound were not fully available within the search results, general techniques for isolating microbial secondary metabolites, particularly anthracyclines from Streptomyces, are typically employed.

A common initial step involves separating the microbial biomass from the liquid fermentation broth, often through centrifugation or filtration. bio-rad.com The desired compounds can be present in either the broth or the biomass, or both, depending on their properties and localization within the cell. Extraction of the compounds from the broth or biomass is then performed using suitable organic solvents. nih.gov The choice of solvent depends on the polarity and solubility of this compound and its analogues.

Following extraction, various chromatographic techniques are utilized for purification. These can include adsorption chromatography, ion exchange chromatography, and reversed-phase chromatography. bio-rad.comgoogle.com For example, ion exchange chromatography can be used to separate charged compounds, while reversed-phase chromatography, often using silica (B1680970) gel with C18 modification, is effective for separating compounds based on their hydrophobicity. google.com Multiple chromatographic steps are often necessary to achieve high purity of the target compound. bio-rad.com Techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV/MS detection are valuable for monitoring the purification process and analyzing the chemical profile of the extracts. researchgate.net

Methodologies for Structural Elucidation of Aranciamycin I

Spectroscopic Techniques in Structural Characterization

Modern spectroscopic methods offer unparalleled insight into the atomic and molecular composition of novel compounds. For Aranciamycin (B1207162) I, a suite of these techniques was employed to meticulously piece together its structural puzzle, revealing its precise atomic connectivity and stereochemistry.

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their relationships with neighboring atoms. For Aranciamycin I, both one-dimensional and two-dimensional NMR experiments were crucial in assembling its intricate structure.

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provided the foundational data for the structural analysis of this compound. The ¹H NMR spectrum revealed the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum provided similar information for the carbon skeleton.

¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆ at 600 MHz)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 187.3 | |

| 2 | 84.1 | |

| 2-CH₃ | 23.9 | 1.50, s |

| 2-OH | 5.89, s | |

| 3 | 75.1 | 4.41, d, 9.9 |

| 3-OCH₃ | 58.0 | 3.51, s |

| 4 | 76.9 | 4.89, d, 9.9 |

| 4a | 134.1 | |

| 5 | 156.9 | |

| 5-OH | 13.43, s | |

| 6 | 181.1 | |

| 6a | 111.9 | |

| 7 | 161.9 | |

| 7-OH | 12.08, s | |

| 8 | 123.9 | 7.82, dd, 8.4, 7.6 |

| 9 | 136.6 | 7.76, t, 8.0 |

| 10 | 118.8 | 7.37, d, 8.3 |

| 10a | 132.8 | |

| 11 | 181.8 | |

| 11a | 114.7 | |

| 12 | 161.4 | |

| 12-OH | 12.08, s | |

| 12a | 111.9 | |

| 1' | 99.4 | 5.39, d, 3.2 |

| 2' | 70.8 | 3.55, dd, 9.8, 3.3 |

| 3' | 80.8 | 3.25, t, 9.3 |

| 3'-OCH₃ | 56.1 | 3.35, s |

| 4' | 76.8 | 3.12, t, 9.3 |

| 4'-OH | 5.12, d, 5.8 | |

| 5' | 68.9 | 3.49, m |

| 5'-OH | 4.67, d, 4.8 |

Data sourced from Khalil et al., 2015.

To establish the connectivity between the protons and carbons identified in the 1D NMR spectra, two-dimensional NMR experiments were conducted.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identified protons that are coupled to each other, typically on adjacent carbons. This allowed for the tracing of proton-proton networks within the molecule, helping to define the spin systems of the sugar and aglycone moieties.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy was instrumental in connecting different molecular fragments. It reveals correlations between protons and carbons that are separated by two or three bonds. This was crucial for linking the sugar unit to the anthracycline core and for establishing the positions of various substituents on the aromatic rings.

Key HMBC and ¹H-¹H COSY Correlations for this compound

| Proton(s) | ¹H-¹H COSY Correlations | HMBC Correlations |

|---|---|---|

| 2-CH₃ | C-1, C-2, C-3 | |

| 3-H | 4-H | C-2, C-4, C-4a, C-12a |

| 4-H | 3-H | C-2, C-3, C-4a, C-5, C-12a |

| 8-H | 9-H | C-6a, C-7, C-10, C-11a |

| 9-H | 8-H, 10-H | C-7, C-10a, C-11 |

| 10-H | 9-H | C-8, C-11, C-11a |

| 1'-H | 2'-H | C-3', C-5' |

| 2'-H | 1'-H, 3'-H | C-1', C-3', C-4' |

| 3'-H | 2'-H, 4'-H | C-1', C-2', C-4', C-5' |

| 4'-H | 3'-H, 5'-H | C-2', C-3', C-5', C-6' |

| 5'-H | 4'-H, 6'-H | C-1', C-3', C-4' |

Data interpreted from correlations described in Khalil et al., 2015.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation patterns can offer valuable structural clues.

ESI-MS is a soft ionization technique that is well-suited for the analysis of large and thermally fragile molecules like this compound. It allows for the determination of the molecular weight of the compound with high accuracy.

To determine the elemental composition of this compound, high-resolution ESI-MS was employed. This technique measures the mass-to-charge ratio with very high precision, allowing for the unambiguous determination of the molecular formula. The HRESIMS data for this compound revealed a sodium adduct ion [M + Na]⁺ at an m/z of 567.1476. This corresponds to a molecular formula of C₂₇H₂₈O₁₂, which was consistent with the data obtained from NMR spectroscopy.

Optical Rotation and Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration Assignment (e.g., TDDFT ECD)

Chiroptical methods are indispensable for determining the absolute configuration of chiral molecules in solution. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Optical rotation measures the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. While the magnitude and sign of the specific rotation are characteristic physical constants for a chiral molecule, empirical correlation of this value to the absolute configuration can be unreliable for complex structures without closely related analogs of known stereochemistry.

A more powerful and increasingly routine method for assigning the absolute configuration of complex natural products is the comparison of experimental Electronic Circular Dichroism (ECD) spectra with quantum chemical calculations. Time-Dependent Density Functional Theory (TDDFT) has emerged as a robust computational approach for this purpose. The general methodology involves the following steps:

Conformational Search: A thorough conformational analysis of the possible stereoisomers of this compound is performed to identify all low-energy conformers.

Geometry Optimization: The geometries of these conformers are then optimized using Density Functional Theory (DFT).

TDDFT Calculations: For each low-energy conformer, the ECD spectrum is calculated using TDDFT. This provides a theoretical spectrum based on the electronic transitions of the molecule.

Boltzmann Averaging: The calculated ECD spectra of the individual conformers are weighted according to their Boltzmann population, which is determined by their relative energies, to generate a final theoretical ECD spectrum for each potential absolute configuration.

Comparison with Experimental Data: The theoretical ECD spectra for the possible enantiomers are then compared with the experimentally measured ECD spectrum of the natural isolate of this compound. A good agreement between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.

This computational approach provides a reliable, non-empirical method for determining the absolute stereochemistry of complex molecules like this compound, overcoming the limitations of relying solely on optical rotation.

Crystallographic Approaches for Solid-State Structural Confirmation

While chiroptical methods provide crucial information about the absolute configuration in solution, single-crystal X-ray diffraction analysis offers the most definitive and unambiguous determination of the molecular structure in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and the absolute configuration of all stereocenters within the crystal lattice.

The structure of the anthracycline antibiotic Aranciamycin was successfully determined by X-ray crystallography. The analysis provided a detailed three-dimensional model of the molecule, confirming its complex tetracyclic aglycone core and the nature and connectivity of the attached sugar moiety.

The crystallographic data for Aranciamycin provides the following key structural parameters:

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| a (Å) | 8.0290 |

| b (Å) | 8.2240 |

| c (Å) | 37.261 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

This crystallographic analysis provided the foundational and unequivocal evidence for the complete structure and stereochemistry of this compound. nih.gov

Biosynthesis and Genetic Basis of Aranciamycin I Production

Characterization of the Aranciamycin (B1207162) Biosynthetic Gene Cluster (BGC)

The aranciamycin biosynthetic gene cluster (BGC) in Streptomyces echinatus has been identified and characterized, providing insights into the genetic basis of aranciamycin production. This cluster is approximately 35.936 kilobases (kb) in size and is cataloged in the NCBI GenBank under accession number DQ915964.1. The BGC is classified within the PKS (Type II) and saccharide (hybrid/tailoring) biosynthetic classes, reflecting the nature of the aranciamycin molecule which consists of a polyketide-derived aglycone and a sugar moiety. Analysis of the BGC sequence has revealed the presence of genes encoding core biosynthetic enzymes, additional biosynthetic functions, transport-related proteins, regulatory elements, and resistance determinants. Heterologous expression of the aranciamycin BGC has also been successfully demonstrated, facilitating further studies into its function and potential for combinatorial biosynthesis. fishersci.atnih.gov

Polyketide Synthase (PKS) Genes (Type II PKS)

The core structure of aranciamycin, its aglycone, is assembled by a type II polyketide synthase (PKS) system. This is a common feature in the biosynthesis of aromatic polyketides, including other anthracyclines. nih.govgenome.jpneobioscience.com A typical type II PKS system comprises several dissociable proteins: a ketosynthase alpha (KSα), a chain length factor (CLF, also known as KSβ), and an acyl carrier protein (ACP). nih.govgenome.jpneobioscience.com These enzymes work iteratively to condense small carboxylic acid building blocks, such as acetyl-CoA and malonyl-CoA, to form a nascent polyketide chain of a specific length. nih.govgenome.jp The aranciamycin BGC contains genes showing homology to these essential type II PKS components. uni.lu While some type II PKS clusters can contain multiple ACPs, the aranciamycin BGC is reported to contain a single ACP. genome.jpuni.lu Following the formation of the polyketide backbone, a series of tailoring enzymes, including ketoreductases (KR), cyclases (CYC), aromatases, and oxygenases, act upon the chain to fold and modify it into the characteristic tetracyclic aromatic structure of the aranciamycin aglycone. nih.govneobioscience.com

Genes Involved in Saccharide Biosynthesis and Attachment (Hybrid/Tailoring)

Glycosylation, the attachment of a sugar moiety to the polyketide aglycone, is a crucial tailoring step in aranciamycin biosynthesis, influencing its biological activity and properties. The aranciamycin BGC is categorized as including genes involved in saccharide tailoring.

Identification of Glycosyltransferase Genes (e.g., araGT)

A key enzyme responsible for attaching the sugar to the aranciamycin aglycone is a glycosyltransferase. A gene encoding a novel anthracycline glycosyltransferase, designated AraGT, has been cloned, purified, and characterized from Streptomyces echinatus. nih.govnih.govnih.gov AraGT plays a vital role in the transfer of the rhamnose sugar moiety to the aranciamycin aglycone. nih.gov Sequence analysis of AraGT predicts that it contains characteristic domains found in bacterial glycosyltransferases. nih.gov The gene encoding AraGT (identified as orf21 in one study) is located within the aranciamycin biosynthetic gene cluster. nih.govnih.gov Research involving the heterologous expression of the aranciamycin BGC has demonstrated that AraGT is a flexible glycosyltransferase capable of glycosylating a variant of the aranciamycin backbone. fishersci.atnih.govnih.gov Studies have shown that this flexibility extends to the utilization of different dTDP-deoxysugars, highlighting the potential of AraGT for generating novel aranciamycin derivatives through combinatorial biosynthesis. researchgate.net

Here is a table summarizing key information about AraGT:

| Enzyme | Function | Location in BGC | Predicted Domains | Flexibility |

| AraGT | Rhamnosyl transferase | Within BGC | Bacterial glycosyltransferase | Flexible (accepts different dTDP-deoxysugars) |

Notable Absence of Sugar Biosynthesis Genes within the Main Cluster

Significantly, the aranciamycin BGC notably lacks the complete set of genes required for the de novo biosynthesis of the sugar moiety, L-rhamnose, from primary metabolic precursors. fishersci.at This characteristic is not unique to aranciamycin and has been observed in the BGCs of other glycosylated natural products, including steffimycin (B1681132), spinosyn, and elloramycin. fishersci.at This suggests that the L-rhamnose sugar molecule is likely synthesized elsewhere within the Streptomyces echinatus genome through the action of enzymes encoded by genes located outside the main aranciamycin BGC. The pre-synthesized sugar, likely in its activated form (e.g., dTDP-L-rhamnose), is then transported and attached to the aranciamycin aglycone by the glycosyltransferase (AraGT) encoded within the BGC. fishersci.atchem960.com

Regulatory Genes within the Aranciamycin BGC

While detailed characterization of all individual regulatory genes within the aranciamycin BGC is ongoing, studies involving heterologous expression and genetic manipulation in Streptomyces hosts have provided some insights into regulatory mechanisms affecting aranciamycin production. For instance, the expression of heterologous regulatory genes in S. echinatus has been used to modulate aranciamycin biosynthesis. fluoroprobe.com The absA2 gene from Streptomyces ghanaensis, when introduced into S. echinatus, was found to negatively regulate aranciamycin biosynthesis, with increased copy numbers of absA2 leading to inhibition of production. fluoroprobe.com Conversely, the expression of the relA gene, encoding a ppGpp synthetase, resulted in increased antibiotic production in S. echinatus. fluoroprobe.com These findings highlight the complex regulatory network that controls aranciamycin biosynthesis, involving both cluster-situated and potentially global regulatory elements. The presence of regulatory genes within the aranciamycin BGC itself, as indicated by the MIBiG entry, suggests direct control over the cluster's expression.

Resistance Genes Associated with Aranciamycin Biosynthesis

Biosynthetic gene clusters for antibiotics often include genes that confer resistance to the producing organism, preventing self-toxicity. The aranciamycin BGC is reported to contain resistance genes. These genes likely encode proteins that protect Streptomyces echinatus from the cytotoxic effects of aranciamycin. The mechanisms of self-resistance can vary and may involve efflux pumps that transport the antibiotic out of the cell, enzymes that modify or inactivate the antibiotic, or alterations to the cellular target of the antibiotic. While the specific resistance mechanisms encoded by the genes within the aranciamycin BGC are not extensively detailed in the available information, their presence is consistent with the general observation that antibiotic producers evolve mechanisms to tolerate their own secondary metabolites. chem960.com Studies on other antibiotic BGCs, such as the steffimycin and vancomycin (B549263) clusters, have identified various types of resistance genes, including those involved in transport and target modification. nih.govnih.gov Furthermore, research into ribosome engineering in Streptomyces has shown that mutations conferring antibiotic resistance can also impact secondary metabolite production, underscoring the link between resistance mechanisms and biosynthesis. nih.govnih.gov

Molecular Mechanisms of Aranciamycin Biosynthesis

The biosynthesis of Aranciamycin I begins with the assembly of an aromatic polyketide backbone by a type II polyketide synthase (PKS). secondarymetabolites.org This core structure then undergoes a series of enzymatic modifications to yield the final complex molecule. libretexts.org

Post-PKS Tailoring Modifications

Following the synthesis of the polyketide backbone by the minimal PKS, several tailoring enzymes act upon the intermediate structure. These modifications are crucial for shaping the final structure and biological activity of this compound. While the specific details of all post-PKS modifications in this compound biosynthesis require further elucidation, studies on similar anthracycline biosynthetic pathways provide insights into the types of reactions involved. These commonly include hydroxylations, methylations, reductions, and cyclizations catalyzed by various enzymes such as oxygenases, reductases, methyltransferases, and cyclases. plos.orgmdpi.comnih.gov

Role of Flexible Glycosyltransferases in Sugar Moiety Incorporation

A key step in the maturation of this compound is the attachment of sugar moieties to the polyketide aglycone. This process is catalyzed by glycosyltransferases (GTs). psu.edufrontiersin.org In the case of Aranciamycin, a specific glycosyltransferase, designated AraGT, is involved in transferring the rhamnose moiety to the anthracycline backbone. psu.edu AraGT has been shown to be catalytically active on the C7-OH position of the anthracycline backbone. psu.edu

Research indicates that some glycosyltransferases involved in anthracycline biosynthesis, including AraGT, exhibit flexibility in accepting different activated sugars and even various polyketide backbones. psu.edu This flexibility is significant as it allows for the generation of diverse glycosylated products and can be exploited for combinatorial biosynthesis approaches to create novel derivatives. psu.edufrontiersin.org The sugar moieties attached by these flexible GTs are important not only for increasing solubility but also for influencing DNA binding and biological activity. psu.eduresearchgate.net

Genetic Engineering Approaches for Biosynthetic Pathway Manipulation

Genetic engineering techniques have been instrumental in studying the this compound biosynthetic pathway and exploring the potential for generating novel analogs or improving production yields.

Gene Cloning Systems in Streptomyces spp. (e.g., E. coli-Streptomyces Conjugal Transfer)

Streptomyces species, the producers of many natural products including this compound, are genetically complex. Efficient gene cloning and transfer systems are essential for manipulating their genomes. Intergeneric conjugal transfer of DNA from Escherichia coli to Streptomyces is a widely used method for introducing recombinant DNA. jmb.or.krmicrobiologyresearch.orgmdpi.comoup.com This technique typically involves using a non-methylating E. coli donor strain, such as ET12567, carrying a conjugative helper plasmid (e.g., pUZ8002) and a shuttle plasmid containing the gene(s) of interest and an origin of transfer (oriT). jmb.or.krmicrobiologyresearch.orgoup.comresearchgate.net The shuttle plasmid can be designed to replicate in Streptomyces or to integrate into the Streptomyces chromosome via site-specific recombination mediated by an integration system, often derived from bacteriophage φC31. jmb.or.krmicrobiologyresearch.orgoup.comresearchgate.net This conjugal transfer system has been successfully applied to the Aranciamycin producer strain, Streptomyces echinatus. researchgate.net

Heterologous Expression of the Aranciamycin Biosynthetic Gene Cluster

Cloning and expressing the entire Aranciamycin biosynthetic gene cluster in a heterologous host, such as a more genetically tractable Streptomyces strain like Streptomyces albus or Streptomyces coelicolor, has been a valuable strategy for confirming the gene cluster's function and producing Aranciamycin or its derivatives. nih.govnih.govasm.orguni-freiburg.demdpi.comfrontiersin.org Heterologous expression allows for the study of the pathway in a controlled environment and can facilitate the production of compounds that might be difficult to isolate from the native producer. frontiersin.org Studies have shown that the efficiency of heterologous expression of the Aranciamycin BGC can be influenced by the integration site within the host chromosome. nih.gov Expression of the cluster in Streptomyces diastatochromogenes has led to the production of novel Aranciamycin analogs. nih.gov

Rational Engineering of Biosynthetic Pathways for Analog Production

Rational engineering of the Aranciamycin biosynthetic pathway involves targeted modifications to the genes or enzymes within the BGC to generate novel Aranciamycin analogs with potentially altered or improved properties. plos.orggoogle.com This can involve modifying PKS components to alter the polyketide backbone, introducing or removing tailoring enzymes to change functional groups, or manipulating glycosyltransferases to incorporate different sugar moieties. psu.edunih.govasm.org The flexibility of enzymes like AraGT makes them attractive targets for such engineering efforts, allowing for the generation of glycosylated derivatives not found in nature. psu.edudntb.gov.ua Combinatorial biosynthesis, which involves combining genes or enzymes from different biosynthetic pathways, has been successfully used to create Aranciamycin analogs with modified structures and activities. nih.govdntb.gov.uanih.gov

Regulation of Aranciamycin Biosynthesis

The production of aranciamycin is subject to intricate regulatory mechanisms that ensure its synthesis occurs at appropriate times and levels, often linked to the organism's growth phase and environmental conditions.

Influence of Regulatory Genes (e.g., relA, absA2) on Production Levels

Several regulatory genes have been implicated in controlling aranciamycin biosynthesis in Streptomyces echinatus. Studies involving the expression of heterologous regulatory genes have provided insights into these influences.

The relA gene, encoding a (p)ppGpp synthetase, has been shown to positively influence antibiotic production in S. echinatus. Heterologous expression of the relA gene from Streptomyces coelicolor A3(2) in S. echinatus Lv 22 resulted in increased antibiotic production. researchgate.netpsu.edu This suggests that the stringent response, mediated by (p)ppGpp, plays a role in activating aranciamycin biosynthesis.

Conversely, the absA2 gene appears to exert a negative regulatory effect on aranciamycin production. researchgate.netpsu.edu The absA1-absA2 locus encodes a two-component regulatory system known to negatively regulate antibiotic biosynthesis in Streptomyces coelicolor, affecting compounds like actinorhodin, undecylprodiginine, and the Calcium-Dependent Antibiotic (CDA). nih.govnih.gov In S. echinatus, additional copies or expression of absA2 from Streptomyces ghanaensis ATCC14672 led to the inhibition or decreased synthesis of aranciamycin. researchgate.netpsu.edu This indicates that AbsA2 likely acts as a repressor of the aranciamycin biosynthetic pathway.

Other genes, such as absB and afsS, did not show a significant effect on aranciamycin biosynthesis or the morphological features of S. echinatus in some studies. researchgate.netpsu.edu

The regulation of antibiotic biosynthesis in Streptomyces often involves complex cascades, with pathway-specific regulators being key points of control, connected to more global regulatory systems that respond to physiological and environmental signals. nih.govnih.gov

Environmental and Nutritional Factors Affecting Biosynthesis

The biosynthesis of secondary metabolites in Streptomyces is significantly influenced by a variety of environmental and nutritional factors. These factors presumably mimic the conditions that trigger antibiotic production in the natural environment. nih.gov

While specific detailed research findings on the direct impact of various environmental and nutritional factors solely on this compound biosynthesis in S. echinatus are not extensively detailed in the provided search results, general principles observed in Streptomyces secondary metabolism apply.

Environmental signals and physiological cues play a crucial role in determining the onset and level of production of antibiotics. nih.gov This can include factors such as nutrient availability (e.g., carbon, nitrogen, phosphate), temperature, pH, and stress conditions. Changes in nutrient levels, particularly nitrogen and phosphate, are known to affect antibiotic production in other Streptomyces species through dedicated regulatory systems. nih.gov

The availability and type of carbon source can also influence the metabolic state of the organism and thus impact secondary metabolite production. Similarly, the presence or limitation of specific nutrients can trigger or repress biosynthetic pathways. mdpi.comnih.gov

Although the precise mechanisms and specific factors governing aranciamycin biosynthesis in response to environmental and nutritional changes require further dedicated study, it is consistent with the broader understanding of Streptomyces biology that these external cues play a significant role in the regulation of its production. nih.govnih.govmdpi.com

| Regulatory Gene | Organism Source (in study) | Effect on Aranciamycin Production | Reference |

| relA | Streptomyces coelicolor | Increased production | researchgate.netpsu.edu |

| absA2 | Streptomyces ghanaensis | Decreased/Inhibited production | researchgate.netpsu.edu |

| absB | Not specified | No significant effect | researchgate.netpsu.edu |

| afsS | Not specified | No significant effect | researchgate.netpsu.edu |

Derivatization and Synthetic Approaches for Aranciamycin I Analogues

Combinatorial Biosynthesis Strategies for Novel Aranciamycin (B1207162) Analogues

Combinatorial biosynthesis leverages the genetic machinery of producing organisms to generate novel compounds. By manipulating the genes involved in the biosynthetic pathway, researchers can create libraries of analogues with structural variations. nih.govpsu.edu This approach has been successfully applied to anthracyclines, including aranciamycin. nih.govresearchgate.net

Exploiting Glycosyltransferase Promiscuity for Varied Sugar Moieties

Glycosyltransferases (GTs) are enzymes responsible for attaching sugar moieties to the aglycone core of many natural products, including aranciamycin. frontiersin.org The promiscuity of GTs, meaning their ability to accept and transfer different sugar substrates, can be exploited in combinatorial biosynthesis. researchgate.netdntb.gov.uanih.gov By introducing genes encoding alternative sugar biosynthesis pathways or by engineering existing GTs, novel aranciamycin analogues with different sugar decorations can be generated. nih.gov For instance, the GT involved in aranciamycin biosynthesis, AraGT, has shown flexibility, accepting various nucleotide-activated neutral sugars in heterologous expression experiments. nih.gov

Engineering for Modifications in the Tetracyclic Backbone

Modifications to the tetracyclic backbone of aranciamycin can also lead to novel analogues with altered biological activities. The aranciamycin biosynthetic gene cluster contains genes responsible for assembling and modifying this core structure, which is derived from a type II polyketide synthase pathway. nih.govnih.govresearchgate.net Engineering these genes, such as those involved in cyclization, oxidation, or reduction steps, can result in derivatives with different functional groups or structural arrangements on the aglycone. nih.govnih.gov For example, expression of the aranciamycin biosynthetic gene cluster in a different Streptomyces host has yielded novel compounds with variations in hydroxylation patterns on the tetracyclic backbone. nih.gov

Mutasynthesis Approaches for Structural Diversification

Mutasynthesis is a technique that combines genetic manipulation and precursor feeding to produce structural analogues. It typically involves using a mutant strain of the producing organism that is blocked in the biosynthesis of the natural precursor. nih.govpsu.edu When this mutant strain is supplied with a synthetic or exogenously produced analogue of the missing precursor, it can incorporate this analogue into its biosynthetic pathway, leading to the production of novel compounds. psu.edunih.gov This approach allows for the generation of derivatives with modifications that might be difficult to achieve solely through genetic engineering or chemical synthesis. Mutasynthesis has been utilized in the generation of novel derivatives of various natural products produced by actinomycetes. nih.govpsu.eduuniversiteitleiden.nl

Chemical Synthesis and Semi-Synthesis of Aranciamycin I Derivatives

Chemical synthesis provides a direct route to synthesize this compound and its analogues, offering precise control over the final structure. Total synthesis involves constructing the molecule from simple starting materials. wikipedia.org Semi-synthesis, or partial chemical synthesis, utilizes naturally isolated compounds as starting materials and then introduces chemical modifications to produce novel derivatives. wikipedia.org This can be particularly advantageous for complex molecules like aranciamycin, where the natural product or a readily available precursor can serve as a scaffold for further modification. wikipedia.org Glycosides of aranciamycinone (B1254887), the aglycone of aranciamycin, have been prepared through chemical glycosylation with various sugar acetates. nih.gov These chemically synthesized glycosides represent a class of aranciamycin derivatives. nih.gov

Comparison of Biosynthetic and Synthetic Analogues

Both biosynthetic and synthetic approaches offer distinct advantages in generating aranciamycin analogues. Biosynthetic methods, including combinatorial biosynthesis and mutasynthesis, are powerful for exploring structural diversity, particularly in the sugar moiety and subtle modifications of the aglycone, by leveraging the complex enzymatic machinery of the producing organism. nih.govpsu.edu These methods can sometimes yield compounds that are challenging to synthesize chemically. researchgate.net Chemical synthesis and semi-synthesis, on the other hand, offer precise control over the reaction pathway and allow for the introduction of a wider range of functional groups and structural alterations that may not be accessible through biological means. wikipedia.orgnih.gov Semi-synthesis, in particular, can be more efficient than total synthesis for complex molecules by starting from a complex natural precursor. wikipedia.org The choice of approach often depends on the desired structural modifications and the availability of appropriate genetic tools or synthetic methodologies. Combining these approaches can also be a powerful strategy to access a broader range of analogues.

Biological Activities and Molecular Mechanisms of Action in Vitro and Preclinical Models

Antimicrobial Activities

Aranciamycin (B1207162) I, as an anthracycline antibiotic, displays antimicrobial properties, particularly against Gram-positive bacteria and mycobacteria. researchgate.net

Studies have investigated the effectiveness of Aranciamycin I against various bacterial strains, revealing a selective spectrum of activity. researchgate.net

This compound has shown moderate and selective cytotoxicity against Gram-positive bacteria. researchgate.net Specifically, it has demonstrated activity against Bacillus subtilis and Staphylococcus aureus. researchgate.netcaymanchem.comnih.gov One study reported an MIC of 15 µM for Aranciamycin against B. subtilis. caymanchem.com

Here is a summary of reported activity against select Gram-Positive bacteria:

| Bacterium | Activity/Potency | Reference |

| Bacillus subtilis | Moderate activity, MIC = 15 µM | researchgate.netcaymanchem.comnih.gov |

| Staphylococcus aureus | Moderate activity | researchgate.netnih.gov |

Significantly, this compound has demonstrated cytotoxic effects against Mycobacterium bovis Bacille Calmette-Guérin (BCG), which is used as a surrogate for Mycobacterium tuberculosis. researchgate.netcaymanchem.com Aranciamycins I and J have shown IC₅₀ values ranging from 0.7 to 1.7 µM against M. bovis BCG. researchgate.net Aranciamycin also has moderate antimicrobial activity against M. bovis BCG. caymanchem.com

Here is a summary of reported activity against M. bovis BCG:

| Bacterium | Activity/Potency | Reference |

| Mycobacterium bovis BCG | Cytotoxic, IC₅₀ = 0.7-1.7 µM; Moderate antimicrobial activity | researchgate.netcaymanchem.comcaymanchem.com |

This compound, along with other aranciamycins, was found to be noncytotoxic when tested against selected Gram-negative bacteria and fungi, with IC₅₀ values greater than 30 µM. researchgate.netnih.govresearchgate.net This indicates a limited activity spectrum against these types of microorganisms compared to its effects on Gram-positive bacteria and M. bovis BCG. researchgate.net

Mechanisms of Antibacterial Action (e.g., DNA intercalation, inhibition of bacterial processes)

While specific detailed mechanisms for this compound are still under investigation, anthracycline antibiotics in general are known to exert their antibacterial effects through mechanisms such as DNA intercalation and inhibition of bacterial processes. biosynth.comnih.gov DNA intercalation involves the insertion of the compound between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to the inhibition of bacterial growth and cell death. biosynth.comscispace.comnih.govuah.es Aranciamycin A, a related anthracycline, is known to intercalate into DNA, disrupting vital biological processes such as replication and transcription. biosynth.com This interference can lead to the inhibition of bacterial growth and cell death. biosynth.com Antibiotics can disrupt essential processes or structures in bacterial cells, either killing the bacterium or slowing its growth. reactgroup.org These targets often include the cell wall or membranes, the machinery for nucleic acid synthesis (DNA and RNA), and the protein synthesis machinery (ribosomes). reactgroup.org

Anticancer/Cytotoxic Activities in Preclinical Cell Models

In addition to its antimicrobial activities, this compound has also demonstrated cytotoxic effects against a panel of human cancer cell lines in preclinical models. researchgate.netresearchgate.net Aranciamycins, including this compound, exhibited moderate cytotoxicity against these cell lines, with IC₅₀ values greater than 7.5 µM. researchgate.netresearchgate.net Aranciamycin can be used to inhibit DNA synthesis in tumor cells. medchemexpress.com Aranciamycin is cytotoxic to HepG2 cells (a liver cancer cell line) with an IC₅₀ of 18 µM. caymanchem.com

Here is a summary of reported cytotoxic activity against select human cancer cell lines:

Cytotoxicity Against Human Cancer Cell Lines

This compound and related aranciamycins have shown cytotoxic effects against a panel of human cancer cell lines in vitro. Studies have evaluated its activity against cell lines including, but not limited to, Yoshida sarcoma, MCF-7, MATU, HepG2, A549, HCT-116, and PC3.

Aranciamycin itself has been reported to be cytotoxic to HepG2 cells with an IC50 of 18 µM. caymanchem.com Aranciamycins I and J, along with aranciamycin A and aranciamycin, exhibited moderate and selective cytotoxicity against a panel of human cancer cell lines with IC50 values greater than 7.5 µM. nih.govfigshare.com Aranciamycin derivatives have also been found to inhibit DNA synthesis in Yoshida sarcoma tumor cells. nih.gov Studies have shown increased antitumor activity against human tumor cell lines MCF7 and MATU with modifications to the aranciamycin molecule, such as hydrolyxation at the C1 position. researchgate.net

While specific detailed data tables for this compound's cytotoxicity against all the requested cell lines (Yoshida sarcoma, MCF-7, MATU, HepG2, A549, HCT-116, PC3) were not comprehensively available across the search results, the general trend indicates cytotoxic potential against various cancer cell types.

Induction of DNA Synthesis Inhibition

A key mechanism of action for aranciamycin, and likely this compound as a related anthracycline, is the inhibition of DNA synthesis in tumor cells. nih.govmedchemexpress.commedchemexpress.com This effect contributes to its observed cytotoxicity against proliferating cancer cells. All tested aranciamycin compounds, including derivatives, were found to inhibit DNA synthesis in Yoshida sarcoma tumor cells. nih.gov

Interactions with DNA and Topoisomerase Enzymes

Anthracycline antibiotics, as a class to which this compound belongs, are known to interact with DNA and topoisomerase enzymes, which are crucial for DNA replication, transcription, and repair. nih.gov These interactions are central to their cytotoxic effects.

DNA Intercalation

DNA intercalation is a common mode of binding for many anthracyclines. This process involves the insertion of the planar aromatic ring system of the molecule between the base pairs of the DNA double helix. nih.govuah.es This intercalation can disrupt DNA structure and interfere with processes that require DNA unwinding or separation. Aranciamycin A, a related anthracycline, is known to intercalate into DNA, disrupting replication and transcription. biosynth.com While direct evidence specifically for this compound's intercalation was not explicitly detailed in the provided snippets, its structural similarity to other intercalating anthracyclines suggests this is a likely mechanism.

Topoisomerase II Poisoning

Anthracyclines are well-established poisons of DNA topoisomerase II (Topo II). nih.gov Topo II is an essential enzyme that regulates DNA topology by creating transient double-strand breaks, allowing DNA strands to pass through each other, and then re-ligating the breaks. wikipedia.orgresearchgate.net Topoisomerase poisons, such as anthracyclines, stabilize the complex formed between Topo II and cleaved DNA, preventing the re-ligation step. nih.govwikipedia.org This leads to the accumulation of cytotoxic DNA double-strand breaks. wikipedia.orgexcli.de This mechanism is considered a primary basis for the anticancer activity of anthracyclines. nih.gov

Related Mechanisms Leading to DNA Damage and Cell Death

The DNA damage induced by this compound's interactions with DNA and Topo II can trigger downstream cellular responses, ultimately leading to cell death. One significant pathway is the induction of apoptosis. frontiersin.org Apoptosis, or programmed cell death, is a highly regulated process characterized by distinct morphological features such as cell shrinkage, chromatin condensation, and DNA fragmentation. scielo.brrockland.comcusabio.com The accumulation of DNA double-strand breaks caused by Topo II poisoning can activate signaling cascades that initiate the apoptotic program. wikipedia.orgexcli.de While the specific apoptotic pathways triggered by this compound were not fully elaborated in the provided text, anthracycline-induced DNA damage is known to activate intrinsic apoptotic pathways involving mitochondrial dysfunction and caspase activation. frontiersin.orgrockland.comcusabio.compromega.com

Other Potential Cellular Targets and Pathways in Neoplastic Cells

Beyond its primary interactions with DNA and Topoisomerase II, this compound may have other potential cellular targets and influence additional pathways in neoplastic cells. Some research suggests aranciamycin and its derivatives have inhibitory action against collagenase. nih.govresearchgate.netresearchgate.net Collagenase is an enzyme involved in the breakdown of collagen, which plays a role in tumor metastasis and arthritis. researchgate.net Inhibition of collagenase could potentially impact the invasiveness and spread of cancer cells. researchgate.net Additionally, some studies exploring natural products from actinobacteria, the source of aranciamycins, have investigated various cytotoxic mechanisms and potential targets in cancer cells, including effects on cellular pH and other signaling pathways. scispace.comdntb.gov.uaeurekalert.orgmdpi.com However, specific detailed information on other direct cellular targets or pathways modulated by this compound, apart from DNA and Topo II, was limited in the provided search results.

Enzyme Inhibition

This compound, an anthracycline antibiotic, has demonstrated notable inhibitory activity against certain enzymes, particularly collagenases. This enzymatic inhibition is a key aspect of its biological profile, distinct from its previously reported effects on DNA synthesis in tumor cells. medchemexpress.comnih.gov

Collagenase Inhibitory Activity (e.g., Clostridium histolyticum collagenase)

This compound has been identified as an inhibitor of Clostridium histolyticum collagenase. nih.govcfmot.debioaustralis.com Studies have determined its inhibitory potency against this specific bacterial collagenase. The half-maximal inhibitory concentration (IC₅₀) of this compound against Clostridium histolyticum collagenase has been reported. medchemexpress.comnih.govcaymanchem.commedchemexpress.com

Data on the collagenase inhibitory activity of this compound:

| Enzyme | IC₅₀ (M) | Source Organism |

| Clostridium histolyticum collagenase | 3.7 x 10⁻⁷ nih.govcaymanchem.com | Clostridium histolyticum |

Research has also explored the collagenase inhibitory activity of various Aranciamycin derivatives, revealing that modifications to the sugar ring or rings B and D of the aglycone can lead to a loss of activity. nih.gov Conversely, increased potency was observed when the tertiary alcohol at C-9 was esterified. nih.gov

Selectivity Profile Against Other Proteases (e.g., elastase, trypsin)

In addition to its effect on collagenase, the selectivity of this compound against other proteases has been investigated. Studies have shown that this compound does not inhibit elastase or trypsin at concentrations up to 10⁻⁵ M. nih.govcaymanchem.com This indicates a degree of selectivity in its inhibitory action, primarily targeting collagenase among the tested proteases. nih.govcaymanchem.com

Selectivity Profile of this compound:

| Enzyme | Inhibition at ≤ 10⁻⁵ M |

| Elastase | No Inhibition nih.govcaymanchem.com |

| Trypsin | No Inhibition nih.govcaymanchem.com |

This selectivity profile suggests that this compound's inhibitory effects are not a general feature against all proteases but are more specific to collagenase under the tested conditions.

Molecular Basis of Collagenase Inhibition

While the precise molecular mechanism by which this compound inhibits Clostridium histolyticum collagenase is not extensively detailed in the provided search results, some context regarding collagenase inhibition by other compounds can be considered for general understanding. Collagenases, including those from Clostridium histolyticum, are metalloproteinases. portico.orgnih.govuni-saarland.de Some inhibitors of bacterial collagenases, such as tetracycline (B611298) derivatives, are thought to act by chelating the calcium and zinc cofactors essential for the enzyme's activity. portico.orgnih.gov Anthracycline antibiotics, the class to which this compound belongs, have also been shown to inhibit bacterial collagenases. portico.org Further research would be needed to elucidate the specific binding interactions and inhibitory mechanisms of this compound with Clostridium histolyticum collagenase.

Structure Activity Relationship Sar Studies of Aranciamycin I and Analogues

Impact of Sugar Moiety Modifications on Biological Activity

The sugar component attached to the aglycone plays a pivotal role in the biological activity of anthracyclines. Modifications to this moiety can significantly alter the compound's ability to interact with its biological targets, such as DNA and topoisomerase II. ineosopen.orgnih.govnih.gov

Research involving the synthesis of various glycosides of aranciamycinone (B1254887), the aglycone of Aranciamycin (B1207162) I, has provided direct insight into the role of the sugar unit. In one key study, a series of aranciamycinone glycosides were prepared and evaluated for their cytotoxic activity against Yoshida Sarcoma tumor cells. nih.gov The nature of the sugar attached at the C-9 position of the aglycone was found to be a critical determinant of cytotoxicity.

The study synthesized glycosides with a range of sugars, including common monosaccharides and various deoxysugars. The results demonstrated that the type of sugar, its stereochemistry, and the presence or absence of hydroxyl groups directly impact the compound's anticancer efficacy. For instance, analogues with N-alkylated sugar moieties have been shown in other anthracycline systems to have reduced or abolished mutagenic activity, highlighting the sensitivity of biological outcomes to sugar structure. ineosopen.org

Within the broader class of anthracyclines, the presence of deoxysugars is a common feature and is considered important for optimal potency. nih.gov Specifically, 2,6-dideoxy sugars are often preserved in potent analogues. nih.gov Studies on aranciamycinone glycosides have substantiated the importance of deoxygenation in the sugar moiety for enhancing anticancer activity.

When different deoxysugars were attached to aranciamycinone, their cytotoxic profiles varied significantly. The investigation included glycosides of 2,6-dideoxy-α-L-arabino-hexopyranose, 3,6-dideoxy-α-L-arabino-hexopyranose, and 4,6-dideoxy-α-L-lyxo-hexopyranose. nih.gov The cytotoxic activity of these deoxysugar analogues against Yoshida Sarcoma cells underscores the principle that removing hydroxyl groups from the sugar can modulate biological activity, a finding consistent across the broader anthracycline family. The data from these studies illustrate that specific patterns of deoxygenation are favorable for cytotoxicity.

Table 1: Cytotoxicity of Aranciamycinone Glycosides Against Yoshida Sarcoma Tumor Cells Data sourced from Bols et al. (1992). nih.gov

| Sugar Moiety | Cytotoxicity (IC₅₀) |

|---|---|

| α-L-rhamnopyranose | Active |

| β-D-glucopyranose | Inactive |

| β-D-ribopyranose | Inactive |

| β-D-xylopyranose | Inactive |

| α-L-fucopyranose | Inactive |

| 2-azido-2,6-dideoxy-α-L-mannopyranose | Active |

| 2,6-dideoxy-α-L-arabino-hexopyranose | Active |

| 3,6-dideoxy-α-L-arabino-hexopyranose | Active |

| 4,6-dideoxy-α-L-lyxo-hexopyranose | Active |

Influence of Aglycone Modifications on Biological Activity

The aglycone, the non-sugar portion of Aranciamycin I, is a tetracyclic anthraquinone (B42736) system that serves as the DNA intercalating part of the molecule. nih.gov Modifications to this rigid planar structure can have profound effects on the compound's pharmacological profile. While specific SAR studies on the this compound aglycone are limited, extensive research on related anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515) provides valuable insights into how changes to the aglycone can affect biological activity. ineosopen.orgnih.gov

The C-9 position of the anthracycline A ring is a common site for modification. In this compound, this position holds the glycosidic linkage. However, in other anthracyclines, modifications to the C-9 side chain are frequently explored. Studies on related compounds such as rubomycin and carminomycin have investigated C-9 analogues. This research concluded that C-9 modification has little effect on the kinetics of DNA binding or the equilibrium of the binding process. nih.gov This suggests that while the C-9 position is critical for attaching the sugar, further modifications at this site on the aglycone might not significantly alter the DNA intercalation mechanism itself, though they could influence other factors like enzyme interactions or cellular uptake. nih.gov

Hydroxyl groups on the aglycone are critical for the activity of anthracyclines, participating in hydrogen bonding with DNA and affecting the molecule's redox properties. While literature specifically detailing the SAR of C-1 hydroxylation on this compound analogues is not widely available, the general importance of hydroxylation patterns on the anthraquinone system is well-established for the broader anthracycline class. These groups influence the electronic properties of the quinone system, which is involved in the generation of reactive oxygen species, a secondary mechanism of anthracycline-induced cytotoxicity. hilarispublisher.com

The B and D rings of the anthracycline aglycone are integral to its function. The planar aromatic system, which includes rings B, C, and D, is responsible for intercalating between DNA base pairs. nih.gov Ring D, in particular, passes through the intercalation site, while the B ring contains a hydroquinone (B1673460) moiety that is part of the redox-active chromophore. nih.govmdpi.com

SAR studies on other anthracyclines have explored modifications to these rings. For example, altering the substitution pattern on the B ring by removing a hydroxyl group or replacing it with a nitro or amino group has been shown to produce analogues with promising pharmacological activity. nih.gov Similarly, structural variations in the D ring, particularly at the C-7 position where the sugar is attached, are known to be key differentiators of activity among various clinically used anthracyclines. biomedpharmajournal.org These findings indicate that the integrity and specific substitution pattern of the B and D rings are crucial for maintaining the potent anticancer activity of this class of compounds.

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, QSAR)

Computational chemistry offers powerful tools to investigate and predict the structure-activity relationships of complex molecules like this compound. Methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling can provide atomic-level insights into drug-target interactions and help rationalize experimental findings.

Molecular docking simulations can model the interaction of this compound analogues with their biological targets, most notably DNA and topoisomerase II. These models can predict the preferred binding orientation and calculate a binding affinity score. For the anthracycline class, docking studies have helped to visualize how the aglycone intercalates into the DNA minor groove and how the sugar moiety makes specific contacts that contribute to binding energy and sequence selectivity. nih.gov Such studies can explain why certain modifications enhance or diminish activity.

QSAR analysis establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By analyzing a set of analogues with known activities, a QSAR model can be built to predict the activity of new, unsynthesized compounds. For antibiotics and anticancer agents, QSAR models can identify key molecular descriptors—such as hydrophobicity, electronic properties, and steric factors—that are correlated with cytotoxic potency. While specific QSAR studies focused exclusively on this compound are not prominent in the literature, the methodology has been widely applied to other classes of anticancer drugs to guide the design of more potent derivatives.

Although extensive computational studies specifically targeting this compound are not widely reported, the principles established from modeling other anthracyclines are applicable. These computational approaches are invaluable for complementing experimental SAR data and accelerating the discovery of novel analogues with optimized therapeutic profiles.

Development of Structure-Activity Hypotheses

The development of structure-activity hypotheses for this compound and its analogues has been primarily focused on understanding the contribution of the glycosidic moiety to the molecule's biological activity. This compound is an anthracycline antibiotic, a class of compounds where the sugar component is often crucial for pharmacological efficacy. Research has centered on the synthesis of various glycosides attached to aranciamycinone, the aglycone core of Aranciamycin, to probe how different sugars influence its therapeutic potential.

Studies have revealed that the nature of the sugar attached to the aranciamycinone core significantly impacts its biological effects, particularly its ability to inhibit enzymes like collagenase and its cytotoxicity against tumor cells. The aglycone itself, aranciamycinone, is a critical component, but its activity is modulated by the attached sugar.

Key hypotheses derived from these studies include:

The necessity of a glycosidic moiety: The attachment of a sugar unit to the aranciamycinone aglycone is a fundamental requirement for certain biological activities. This suggests that the sugar moiety is not merely a solubility-enhancing group but plays a direct role in the interaction with biological targets.

Influence of sugar stereochemistry and substitution: The specific type of sugar and its chemical features, such as the presence and arrangement of hydroxyl, deoxy, or amino groups, are critical determinants of activity. Modifications to the sugar can drastically alter the compound's inhibitory and cytotoxic potency.

To investigate these hypotheses, a series of aranciamycinone glycosides were synthesized and evaluated for their ability to inhibit Clostridium histolyticum collagenase and their cytotoxic effects on Yoshida Sarcoma tumor cells. The findings from these comparative studies provide a foundational understanding of the SAR for this subclass of anthracyclines. nih.gov

The data below summarizes the activity of various synthetic glycosides of aranciamycinone, highlighting the differential effects of substituting various sugar molecules on the core aglycone. nih.gov

Table 1: Biological Activity of Aranciamycinone Glycosides

| Compound | Sugar Moiety | Inhibition of Collagenase (%) | Cytotoxicity against Yoshida Sarcoma (IC50, µg/mL) |

|---|---|---|---|

| 1 | α-L-Rhamnopyranose | 38 | 0.4 |

| 2 | β-D-Glucopyranose | 19 | 1.8 |

| 3 | β-D-Ribopyranose | 20 | 1.5 |

| 4 | β-D-Xylopyranose | 25 | 1.5 |

| 5 | α-L-Fucopyranose | 34 | 0.7 |

| 6 | 2-Azido-2,6-dideoxy-α-L-mannopyranose | 21 | 1.3 |

| 7 | 2,6-Dideoxy-α-L-arabino-hexopyranose | 47 | 0.2 |

| 8 | 3,6-Dideoxy-α-L-arabino-hexopyranose | 42 | 0.3 |

From this data, several structure-activity hypotheses can be formulated:

Deoxy Sugars Enhance Activity: The most potent compounds in both assays were those containing 2,6-dideoxy and 3,6-dideoxy sugars (compounds 7 and 8). Their high collagenase inhibition (47% and 42%, respectively) and low cytotoxic IC50 values (0.2 and 0.3 µg/mL) suggest that the removal of hydroxyl groups at these positions is highly favorable for activity. This may enhance the lipophilicity of the molecule, facilitating better cell penetration or interaction with the target. nih.gov

Stereochemistry at C4' is Important: Comparing α-L-rhamnopyranose (compound 1, an L-lyxo configuration) with α-L-fucopyranose (compound 5, an L-galacto configuration), which differ in the stereochemistry at the C4' position, shows a slight preference for the rhamnose configuration in terms of cytotoxicity (IC50 of 0.4 vs 0.7 µg/mL). nih.gov

Bulkier Sugars May Reduce Activity: Glycosides with common hexoses like β-D-glucopyranose (compound 2) or pentoses like β-D-ribopyranose and β-D-xylopyranose (compounds 3 and 4) showed significantly lower activity in both assays compared to the deoxy sugar analogues. This indicates that the size and number of hydroxyl groups on the sugar can be detrimental to activity, possibly due to steric hindrance or reduced ability to enter the cell. nih.gov

Azido (B1232118) Substitution is Not Favorable: The introduction of an azido group at the 2' position (compound 6) did not improve activity compared to other analogues, suggesting that this modification is not beneficial for the tested biological effects. nih.gov

These initial findings underscore the critical role of the sugar moiety in defining the biological profile of aranciamycin-related compounds. The hypotheses center on the principle that specific, often deoxygenated, sugar structures are key to maximizing interaction with cellular targets and achieving potent biological effects. nih.gov

Advanced Analytical and Omics Methodologies in Aranciamycin Research

High-Throughput Screening for Biological Activity

High-throughput screening (HTS) is a fundamental process in drug discovery that enables the rapid assessment of large libraries of compounds for specific biological activities. bmglabtech.commdpi.com This involves automated testing of chemical or biological compounds against a defined biological target, such as enzymes or receptors. bmglabtech.com HTS methods are widely used in the pharmaceutical industry to quickly evaluate the biological or biochemical activity of numerous molecules, accelerating target analysis and cost-effectively screening large compound libraries. bmglabtech.com While HTS is effective in identifying "hits" or "leads" that interact with a target, it typically does not assess critical properties like toxicity or bioavailability, serving primarily as a fast method to exclude compounds with little or no effect. bmglabtech.com Cell-based assays, often miniaturized, are frequently employed in HTS to screen chemical libraries for molecules exhibiting various biological activities. mdpi.com

Proteomics for Target Identification and Mechanistic Studies

Proteomics, the large-scale study of proteins, is crucial for identifying the cellular targets of Aranciamycin (B1207162) I and elucidating its mechanisms of action. Chemical proteomics, in particular, is an emerging approach for unraveling the mechanism of action of small molecules and identifying therapeutic targets. mdpi.com This technique can identify covalent or non-covalent protein targets of small molecules in complex biological matrices, facilitating the identification of potential off-target sites and comprehensive characterization of therapeutic targets. mdpi.com Mass spectrometry-based structural proteomics provides insights into drug-protein interactions for target identification and validation. biognosys.com

Protein-Drug Interactions and Binding Assays

Understanding how Aranciamycin I interacts with proteins is fundamental to determining its biological effects. Protein-drug interactions can influence a drug's pharmacokinetic and pharmacodynamic properties. nih.govcore.ac.ukresearchgate.net Binding assays are used to determine the strength of binding of a ligand, such as a small molecule drug, to a target biomolecule. bmglabtech.com These assays aim to determine the binding affinity, often represented by the equilibrium dissociation constant (KD). bmglabtech.com Various methods exist for studying drug-protein binding, including equilibrium dialysis, ultrafiltration, and techniques utilizing mass spectrometry or chromatography. core.ac.ukresearchgate.netwuxiapptec.com Chemical proteomics approaches, such as Cellular Target Profiling (CTP) and photoaffinity labelling (PAL-MS), can identify specific cellular compound targets and their affinity constants. evotec.com

Enzyme Activity Profiling

Enzyme activity profiling involves assessing the activity of enzymes, which can be affected by the binding of small molecules like this compound. This can help identify enzymes that are targets of the compound or are involved in metabolic pathways influenced by it. Activity-based protein profiling (ABPP) is a technique that uses chemical probes to label and monitor the state and activity of proteins, particularly enzymes. rsc.org This method can reveal complex enzyme-substrate interactions and provide information on changes in catalytic activity. rsc.org Profiling enzymatic activity can also be used for characterizing microorganisms based on their unique enzyme profiles. chemrxiv.org In the context of biosynthesis, enzyme activity profiling can help characterize the function of specific enzymes involved in the production of natural products like aranciamycin. For example, studies have characterized glycosyltransferases involved in the biosynthesis of anthracyclines, including an Aranciamycin glycosyltransferase (AraGT), and demonstrated their activity on anthracycline backbones. psu.edu

Genomic and Bioinformatic Approaches for Gene Cluster Analysis and Engineering

Genomic and bioinformatic approaches are essential for studying the gene clusters responsible for the biosynthesis of natural products like this compound in microorganisms such as Streptomyces. Biosynthetic gene clusters (BGCs) contain the genes encoding the enzymes and regulatory elements necessary for producing secondary metabolites. frontiersin.org Whole-genome sequencing and bioinformatic tools are used to identify and analyze these gene clusters, particularly those encoding polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) which are common in Actinobacteria. researchgate.net Many such gene clusters are not expressed under standard laboratory conditions and can only be revealed through next-generation sequencing and bioinformatic analysis. researchgate.net Bioinformatic software tools aid in targeting NRPS and PKS gene clusters. researchgate.net Genomic analysis, including cluster analysis of genome-wide expression patterns, can group genes with similar expression profiles, providing insights into co-regulated genes, including those involved in metabolic pathways. nih.govupatras.gr Understanding the genetic basis of aranciamycin biosynthesis through these methods can facilitate metabolic engineering strategies to enhance production or generate novel derivatives.

Quantitative Analytical Methods for this compound and Derivatives

Quantitative analytical methods are necessary for determining the concentration of this compound and its derivatives in various samples, such as fermentation broths or biological matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a widely used technique for the rapid, quantitative separation and measurement of organic molecules in complex mixtures. rsc.orgresearchgate.net LC-MS/MS is particularly common for the qualitative and quantitative analysis of drug substances and metabolites in biological samples, offering high specificity and sensitivity. researchgate.netnih.govshimadzu.com This technique is crucial throughout drug development for evaluating bioavailability, bioequivalence, and pharmacokinetic data. researchgate.net Method development for quantitative analysis by LC-MS involves careful consideration of sample preparation and calibration strategies to ensure reliable measurements, especially for trace concentrations in complex samples. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS) for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are powerful analytical techniques widely used for the separation, detection, and quantification of various compounds in complex matrices. LC-MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. LC-MS/MS, or tandem mass spectrometry, adds an extra layer of selectivity and provides structural information by fragmenting ions and analyzing the resulting fragments. UPLC-MS/MS utilizes smaller particle sizes in the chromatography column, allowing for faster separations and increased sensitivity.

These techniques are broadly applied in the analysis of natural products, including antibiotics, for purposes such as screening, identification, structure elucidation, and quantification chem960.comnih.govfluoroprobe.com. LC-MS and MS/MS analysis have been mentioned in the context of investigating the aranciamycin biosynthetic gene cluster, suggesting their use in identifying and potentially quantifying metabolites produced through this pathway. Additionally, detailed spectroscopic analysis, which can include ESI-MS (Electrospray Ionization Mass Spectrometry), has been employed in the identification of aranciamycins, including this compound and J, isolated from marine-derived Streptomyces species. LC-UV-MS has also been used in the analysis of bioactive secondary metabolites from Actinobacteria, which produce compounds like aranciamycin analogs.

While these sources indicate the application of LC-MS and UPLC-MS/MS in research involving this compound and related compounds for identification and analysis of complex mixtures, detailed data specifically on the optimization of these methods for the detection and quantification of this compound, such as specific chromatographic parameters, limits of detection (LOD), limits of quantification (LOQ), linearity ranges, or recovery rates for this compound itself, were not available in the provided search results. Studies often focus on the identification and structural characterization of novel compounds or the analysis of a broader range of metabolites rather than providing specific quantitative validation data for a single compound like this compound.

HPLC-Diode Array Analysis

High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) is another valuable analytical technique utilized in the analysis of natural products. HPLC separates components of a mixture based on their physical and chemical properties, and the DAD detector measures the absorbance of these components across a range of wavelengths in the ultraviolet and visible light spectrum as they elute from the column. This provides a UV-Vis spectrum for each detected compound, which can aid in identification and purity assessment.

HPLC-DAD analysis has been used in the study of extracts containing aranciamycins. For instance, HPLC-DAD chromatograms of crude extracts from Streptomyces species have been employed in the analysis of compounds including this compound and Aranciamycin A. This suggests that HPLC-DAD is a relevant method for visualizing and potentially semi-quantifying aranciamycins within complex biological matrices during the isolation and purification process.

Similar to LC-MS-based methods, while the application of HPLC-DAD in the analysis of extracts containing this compound is indicated, detailed research findings specifically focusing on the optimized parameters for the detection and quantification of this compound using HPLC-DAD, including specific chromatographic conditions, absorbance wavelengths used for quantification, LOD, LOQ, linearity, or recovery data for this compound, were not present in the provided search results. The technique is valuable for its ability to provide spectral information and monitor the elution of compounds during chromatographic separation.

Future Perspectives and Research Directions

Design and Synthesis of New Aranciamycin-Based Drug Leads

The tetracyclic backbone of Aranciamycin (B1207162) I is a versatile scaffold amenable to chemical modification and biosynthetic engineering to generate novel analogs with improved therapeutic properties. Future research will focus on creating a diverse library of Aranciamycin-based compounds to establish robust Structure-Activity Relationships (SAR).

Combinatorial biosynthesis has already proven effective for this class of molecules. For instance, the heterologous expression of the aranciamycin biosynthetic gene cluster in Streptomyces diastatochromogenes Tü6028 led to the production of four new analogs: aranciamycins E, F, G, and H. nih.gov These compounds featured different decorations on the core structure, including hydroxylation at C1 and C13, and the addition of a D-amicetose sugar moiety. nih.gov Biological evaluation of these analogs against human tumor cell lines revealed that hydroxylation at the C1 position significantly increased antitumor activity, highlighting this position as a key target for future synthetic modifications. nih.gov

Future design strategies will likely involve:

Targeted Chemical Synthesis: Creating derivatives with modifications at key positions, such as the C1 hydroxyl group, the sugar moiety, and the polyketide backbone, to enhance target specificity and reduce off-target effects.

Glycosylation Engineering: The cloning of the aranciamycin biosynthetic gene cluster has identified a flexible glycosyltransferase. nih.gov This enzyme can be exploited to attach different sugar molecules to the Aranciamycin aglycone, potentially altering the compound's solubility, cell permeability, and biological activity.

Fragment-Based Drug Design (FBDD): Utilizing computational methods to design and synthesize novel fragments that can be attached to the Aranciamycin core to improve binding affinity to specific biological targets.

| Aranciamycin Analog | Key Structural Modification | Observed Impact on Activity |

| Aranciamycin E | C1-Hydroxylation | Increased antitumor activity nih.gov |

| Aranciamycin F | C13-Hydroxylation, D-amicetose at C7 | Antitumor activity nih.gov |

| Aranciamycin G | C1-Hydroxylation, D-amicetose at C7 | Most active derivative, increased antitumor activity nih.gov |

| Aranciamycin H | Unspecified decoration | Antitumor activity nih.gov |

Exploration of Novel Biological Activities

While Aranciamycin I is known for its antitumor and antibacterial properties, its full biological spectrum is likely broader. Future research should systematically screen this compound and its novel derivatives against a wide array of biological targets to uncover new therapeutic applications.

One promising, yet underexplored, area is its activity as an enzyme inhibitor. The parent compound, Aranciamycin, was identified as an inhibitor of collagenase, with an IC50 value of 3.7 x 10-7 M. medchemexpress.comimmunomart.org This suggests potential applications in conditions characterized by excessive collagen degradation, such as certain inflammatory diseases or metastatic processes.

Further avenues for exploration include:

Antiviral Activity: Many antibiotics have demonstrated secondary antiviral effects. nih.gov Screening this compound and its analogs against a panel of viruses, including both enveloped and non-enveloped viruses, could reveal novel antiviral leads. nih.gov

Antifungal and Antiprotozoal Activity: The increasing prevalence of drug-resistant fungal and protozoal infections necessitates the search for new therapeutic agents. nih.gov The efficacy of this compound against pathogens like Candida albicans or Plasmodium falciparum should be investigated.

Enzyme Inhibition: Beyond collagenase, a systematic screening against other enzyme classes, such as kinases, proteases, and topoisomerases involved in various diseases, could identify new molecular targets and therapeutic indications for Aranciamycin-based compounds. wikipedia.org

Strategies to Overcome Resistance Mechanisms

A major hurdle for the clinical application of anthracyclines is the development of drug resistance in cancer cells. The mechanisms are often multifactorial and include increased drug efflux, alterations in drug targets like topoisomerase II, and enhanced DNA repair capabilities. aacrjournals.org Future research on this compound must proactively address these challenges.

The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively pump the drug out of the cell. aacrjournals.orgnih.gov Strategies to overcome this include:

Co-administration with P-gp Inhibitors: Developing combination therapies where this compound is administered with a potent P-gp modulator. Several generations of these inhibitors have been developed to reverse P-gp-mediated resistance. aacrjournals.orgnih.gov Novel modulators like XR9576 have shown high potency in reversing resistance to other anthracyclines. aacrjournals.org

Design of Analogs that Evade Efflux Pumps: Synthesizing this compound derivatives that are poor substrates for P-gp. This could involve altering the molecule's charge, size, or lipophilicity to prevent recognition by the transporter. oncodaily.com

Targeting Alternative Resistance Pathways: Research has identified novel genes independent of ABC transporters that confer anthracycline resistance, such as those involved in detoxification (e.g., glutathione S-transferase) and anti-apoptotic pathways (e.g., HMOX1, PRKCA). oncodaily.commdpi.com Designing Aranciamycin-based therapies that also target these pathways could prevent or reverse resistance. For example, using low doses of anthracyclines has been shown to stimulate an anti-cancer immune response, overcoming resistance in leukemia models. sciencedaily.com

| Resistance Mechanism | Potential Strategy for this compound |

| P-glycoprotein (P-gp) Efflux | Co-administration with P-gp inhibitors (e.g., verapamil, XR9576) aacrjournals.org |

| Altered Drug Target (Topoisomerase II) | Design of analogs with modified DNA-binding or enzyme-interaction domains aacrjournals.org |

| Increased Drug Detoxification | Combination therapy with inhibitors of detoxification enzymes (e.g., glutathione S-transferase) oncodaily.com |

| Enhanced DNA Repair | Co-administration with DNA repair inhibitors (e.g., PARP inhibitors) aacrjournals.org |

| Activation of Anti-Apoptotic Pathways | Development of dual-action compounds that inhibit survival pathways mdpi.com |

Applications in Preclinical Disease Models

To translate the potential of this compound and its analogs into clinical candidates, rigorous evaluation in relevant preclinical disease models is essential. While early studies focused on in vitro cytotoxicity, future research must progress to in vivo models that better mimic human disease.